Methylene dibutyldithiocarbamate
Overview
Description
Methylene dibutyldithiocarbamate is an organosulfur compound with the chemical formula CH₂(SC(S)NBu₂)₂, where Bu represents the butyl group (C₄H₉). This compound is a derivative of dibutyldithiocarbamate and is primarily used as an additive in lubricants to prevent oxidation and protect metal surfaces .
Preparation Methods
Methylene dibutyldithiocarbamate is synthesized through the alkylation of dibutyldithiocarbamate with dichloromethane. The process involves reacting aqueous solutions of dibutylamine and sodium hydroxide with carbon disulfide at a temperature below 42°C. The reaction product is then treated with methylene dichloride, followed by vacuum stripping at a temperature below 122°C and a pressure above 5 kPa. The mixture is kept at or below 15°C during the reaction with carbon disulfide, and vacuum stripping is performed in two steps: first at 45-100°C and 5-50 kPa, then phase separation at 35-50°C, and finally, a second vacuum stripping at 45-100°C and 5-50 kPa .
Chemical Reactions Analysis
Methylene dibutyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, particularly involving the replacement of its dithiocarbamate ligands.
Common reagents used in these reactions include oxidizing agents like nitric oxide (NO₂) and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Methylene dibutyldithiocarbamate has a wide range of scientific research applications:
Chemistry: It is used as an additive in lubricants to improve fuel efficiency and reduce friction in engines.
Biology: The compound’s ability to form stable complexes with transition metals makes it useful in various biological studies.
Mechanism of Action
The mechanism of action of methylene dibutyldithiocarbamate involves its ability to form stable complexes with metal ions. In lubricants, it acts as an antioxidant and friction modifier by forming a protective layer on metal surfaces, reducing wear and tear. The compound’s dithiocarbamate ligands can undergo ligand transfer reactions, enhancing the performance of other additives like molybdenum dithiocarbamates .
Comparison with Similar Compounds
Methylene dibutyldithiocarbamate is unique due to its specific structure and properties. Similar compounds include:
Molybdenum dithiocarbamates (MoDTC): Used as friction modifiers in lubricants.
Zinc dithiophosphates (ZnDTP): Commonly used as anti-wear additives in engine oils.
Compared to these compounds, this compound offers enhanced performance in terms of fuel efficiency and friction reduction due to its ability to prolong the existence of MoDTC complexes in engine oils .
Properties
IUPAC Name |
dibutylcarbamothioylsulfanylmethyl N,N-dibutylcarbamodithioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38N2S4/c1-5-9-13-20(14-10-6-2)18(22)24-17-25-19(23)21(15-11-7-3)16-12-8-4/h5-17H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMODBLQHQHXPEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=S)SCSC(=S)N(CCCC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38N2S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5029718 | |
Record name | 4,4'-Methylene bis(dibutyldithiocarbamate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5029718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid | |
Record name | Carbamodithioic acid, N,N-dibutyl-, C,C'-methylene ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
10254-57-6 | |
Record name | Vanlube 7723 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10254-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dibutyl-carbamodithioic acid, methylene ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010254576 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbamodithioic acid, N,N-dibutyl-, C,C'-methylene ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,4'-Methylene bis(dibutyldithiocarbamate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5029718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-methylene bis(dibutyldithiocarbamate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.526 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIBUTYL-CARBAMODITHIOIC ACID, METHYLENE ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8074XM58IX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
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